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Compound of Interest

Compound Name: Bis(diethylamino)dichlorosilane

Cat. No.: B8464222

For researchers and professionals in materials science and semiconductor fabrication, the
choice of precursor is critical in achieving desired thin film properties. In the realm of Atomic
Layer Deposition (ALD), aminosilane precursors have emerged as a versatile and effective
class of chemicals for depositing high-quality silicon-based films, such as silicon dioxide (SiO2)
and silicon nitride (SiNx). Their primary advantages over chlorosilanes include reduced
corrosivity and safer handling. This guide provides a comparative analysis of common
aminosilane precursors, supported by experimental data, to aid in the selection of the most
suitable precursor for specific applications.

This comparison focuses on four widely studied aminosilane precursors:

Bis(tert-butylamino)silane (BTBAS)

Bis(diethylamino)silane (BDEAS)

Tris(dimethylamino)silane (TDMAS)

Di(sec-butylamino)silane (DSBAS)

The performance of these precursors is evaluated based on their deposition characteristics and
the resulting film properties for both silicon dioxide and silicon nitride.
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Performance Comparison of Aminosilane
Precursors

The selection of an aminosilane precursor significantly impacts the ALD process window,
growth rate, and the final properties of the deposited film. The number of amino ligands and the
steric hindrance of the alkyl groups on the amine are key factors influencing their reactivity and
surface chemistry.

Silicon Dioxide (SiO2) Deposition

For SiO2 deposition, bis-aminosilanes like BTBAS and BDEAS generally demonstrate superior
performance compared to tris-aminosilanes such as TDMAS.[1][2] BTBAS, in particular, offers
a wide ALD temperature window, extending from below 300°C to over 500°C.[1] In contrast,
TDMAS can exhibit poor ALD performance, leading to higher carbon incorporation and lower
film quality.[1] Mono-aminosilanes like DSBAS have been reported to achieve high growth per
cycle (GPC) in plasma-enhanced ALD (PEALD).[3][4]

Deposition Growth per  Refractive Carbon
Precursor ALD Type Temperatur  Cycle Index Content (at.
e (°C) (Alcycle) (@632nm) %)
BTBAS Thermal (Os) 300 - 525 ~0.8-1.0 ~1.46 Low
BDEAS PEALD (O2) 100 - 300 0.8-1.7 ~1.46 Low
Lower than High (>10x vs
TDMAS Thermal (Os) >300 ~0.4-0.5
1.46 BTBAS)
DSBAS PEALD (O2) 100 - 500 1.0-1.8

Silicon Nitride (SiNx) Deposition

In the case of SiNx deposition, typically carried out using PEALD with a nitrogen plasma, the
precursor structure again plays a crucial role. Precursors with fewer amino ligands, such as the
mono-aminosilane DSBAS, have shown significant advantages over bis-aminosilanes like
BTBAS.[5][6] At all process temperatures, DSBAS has been reported to outperform BTBAS in
several aspects, yielding films with lower surface roughness, higher density, lower wet etch
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rates, and higher growth rates.[5][6] Notably, SiNx films grown with DSBAS at 300°C can
achieve carbon content below the detection limit of XPS.[5][6]

. Wet Etch
Depositio .
Growth Film Rate Carbon
Precursor ALD Type per Cycle Density (nm/min) Content
Temperat )
(Alcycle)  (glcm?) in 100:1 (at. %)
ure (°C)
HF
<10
~2.8 ~1.0 (@200°C),
PEALD
BTBAS o) 100 - 300 0.6-0.8[7] (@400°C) (@400°C) <2
2
[8] [9] (@400°C)
(8]
<2 ~0
PEALD
DSBAS (N2) 100 - 300 ~0.8[7] > BTBAS (@300°C) (@300°C)
2
[51[6] [516]

Experimental Methodologies

The following provides a generalized experimental protocol for the ALD of silicon-based thin

films using aminosilane precursors. Specific parameters such as temperature, pulse times, and

plasma power should be optimized for the particular precursor, reactor configuration, and

desired film properties.

Generalized ALD Protocol

e Substrate Preparation:

o Substrates (e.g., silicon wafers) are cleaned to remove organic and native oxide

contaminants. A common procedure involves a standard RCA clean or a piranha etch

followed by a deionized water rinse and nitrogen drying.

o For studies on hydroxylated surfaces, a final treatment to ensure a uniform hydroxyl (-OH)

termination is performed, often involving an oxygen plasma or an ozone treatment.

e ALD Reactor Setup:
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o The substrate is loaded into the ALD reactor chamber.

o The reactor is pumped down to a base pressure typically in the range of mTorr.

o The substrate is heated to the desired deposition temperature.

o The aminosilane precursor is heated in a canister to a temperature that provides sufficient
vapor pressure for delivery into the chamber. For example, BTBAS is often heated to
around 55°C.[1] Delivery lines are also heated to prevent precursor condensation.

e ALD Cycle: Atypical ALD cycle consists of four sequential steps, as illustrated in the
workflow diagram below.

o Step 1: Precursor Pulse: The aminosilane precursor vapor is pulsed into the reactor
chamber for a specific duration (e.g., 0.5 to 3 seconds). The precursor chemisorbs onto
the substrate surface in a self-limiting reaction.

o Step 2: Purge/Evacuation: Excess precursor and any gaseous byproducts are removed
from the chamber by purging with an inert gas (e.g., Ar or N2) and/or evacuating the
chamber. This step is crucial to prevent chemical vapor deposition (CVD) reactions in the
subsequent step.

o Step 3: Co-reactant Pulse: A co-reactant is pulsed into the chamber.

» For SiOz deposition, this is typically an oxidizing agent like ozone (Os) or an oxygen
(O2) plasma.

» For SiNx deposition, a nitrogen-containing plasma (e.g., N2 or N2/Hz) is used.

o Step 4: Purge/Evacuation: Excess co-reactant and gaseous byproducts from the surface
reaction are removed from the chamber by purging and/or evacuation.

o Deposition Process:

o The ALD cycle is repeated a set number of times to achieve the desired film thickness.

o In-situ monitoring techniques like spectroscopic ellipsometry can be used to track film
growth in real-time.
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¢ Film Characterization:

o

After deposition, the film thickness and refractive index are typically measured using
spectroscopic ellipsometry.

o Elemental composition and impurity levels (e.g., carbon, nitrogen, oxygen, hydrogen) are
determined by techniques such as X-ray Photoelectron Spectroscopy (XPS) and
Secondary lon Mass Spectrometry (SIMS).

o Film density can be assessed using X-ray Reflectivity (XRR).

o Wet etch rate (WER) in a dilute hydrofluoric acid (HF) solution is a common method to
evaluate film quality and density, particularly for SiNx.[8]

ALD Process Workflow

The following diagram illustrates the fundamental, sequential nature of an Atomic Layer
Deposition cycle using an aminosilane precursor.
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A typical four-step Atomic Layer Deposition (ALD) cycle.

Conclusion

The choice of aminosilane precursor is a critical parameter in the ALD of silicon-based thin
films. For SiO2 deposition, bis-aminosilanes like BTBAS and BDEAS generally offer a good
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balance of reactivity and film quality, while tris-aminosilanes like TDMAS may lead to higher
impurity levels. For high-quality PEALD of SiNx, mono-aminosilanes such as DSBAS have
demonstrated superior performance, yielding films with higher density, lower etch rates, and
minimal carbon contamination compared to bis-aminosilane counterparts like BTBAS. The
provided data and experimental guidelines serve as a valuable resource for researchers and
engineers in selecting and optimizing aminosilane-based ALD processes for their specific
needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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